(4R)-4-[[(2S)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
Bacitracin is a polypeptide antibiotic produced by strains of Bacillus licheniformis. It was first isolated in 1945 from a strain named "Tracy I" . Bacitracin is primarily used as a topical preparation due to its nephrotoxicity when administered internally . It is effective against Gram-positive bacteria by interfering with cell wall and peptidoglycan synthesis .
Preparation Methods
Bacitracin is produced through fermentation by Bacillus licheniformis . The process involves the extraction of bacitracin from culture fluids at a neutral pH, followed by re-dissolution in acidic solutions . Industrial production methods include leaching from a bacitracin premix, concentrating, complexing, extracting, drying, and adding salt . High-pressure liquid chromatography is often used to isolate and purify bacitracin .
Chemical Reactions Analysis
Bacitracin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include zinc-binding moieties, which are essential for its antibacterial activity . Major products formed from these reactions include bacitracin analogues with modified zinc-binding groups .
Scientific Research Applications
Bacitracin has extensive applications in scientific research. It is used to study various biochemical processes and the chemistry of lipid-peptide interactions . In medicine, bacitracin is used to prevent wound infections, treat pneumonia and empyema in infants, and treat skin and eye infections . It is also used in combination with other antibiotics to enhance its antibacterial efficacy .
Mechanism of Action
Bacitracin exerts its effects by preventing the transfer of mucopeptides into the bacterial cell wall, thereby inhibiting bacterial cell wall synthesis . It binds to divalent metal ions, such as zinc, which are essential for its antibacterial activity . This binding disrupts the synthesis of peptidoglycan, leading to bacterial cell death .
Comparison with Similar Compounds
Bacitracin is often compared with other polypeptide antibiotics such as gramicidin and tyrocidine . Unlike bacitracin, which is primarily used topically, gramicidin and tyrocidine have different applications and mechanisms of action. Bacitracin’s unique ability to bind to zinc and other divalent metal ions sets it apart from these similar compounds . Other similar compounds include benzylpenicillin and novobiocin, which also inhibit bacterial cell wall synthesis but through different mechanisms .
Properties
Molecular Formula |
C66H103N17O16S |
---|---|
Molecular Weight |
1422.7 g/mol |
IUPAC Name |
(4R)-4-[[(2S)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36+,37+,40-,41+,42+,43-,44+,45-,46-,47+,48?,52-,53-,54-/m0/s1 |
InChI Key |
MNJKVJAYSVAQLU-OTSLBRQMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C2CN=C(S2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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